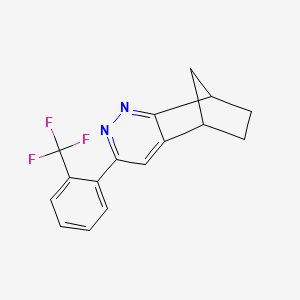
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is a complex organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydro-methanocinnoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline typically involves multiple steps, starting with the formation of the trifluoromethylated phenyl precursor. This can be achieved through radical trifluoromethylation, a process that introduces the trifluoromethyl group into the phenyl ring using reagents like trifluoromethyl iodide and a radical initiator . The subsequent steps involve cyclization reactions to form the tetrahydro-methanocinnoline core, often using palladium-catalyzed coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow chemistry and high-throughput screening can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds or carbonyl groups to their corresponding saturated forms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Hydrogen gas, palladium catalyst
Substituting agents: Halogens (chlorine, bromine), nitro groups
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons .
Scientific Research Applications
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biological targets, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylbenzene: A simpler compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethylphenylhydrazine: Contains a trifluoromethyl group and a phenylhydrazine moiety.
Trifluoromethylindole: Features a trifluoromethyl group attached to an indole ring.
Uniqueness
3-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydro-5,8-methanocinnoline is unique due to its combination of a trifluoromethylated phenyl ring and a tetrahydro-methanocinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
918873-46-8 |
|---|---|
Molecular Formula |
C16H13F3N2 |
Molecular Weight |
290.28 g/mol |
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-3,4-diazatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C16H13F3N2/c17-16(18,19)13-4-2-1-3-11(13)14-8-12-9-5-6-10(7-9)15(12)21-20-14/h1-4,8-10H,5-7H2 |
InChI Key |
ZWVDMYJHAVSNBC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3=CC(=NN=C23)C4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


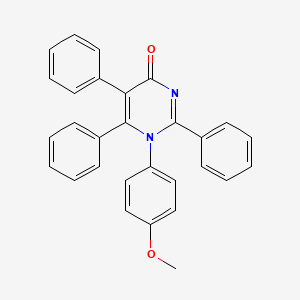
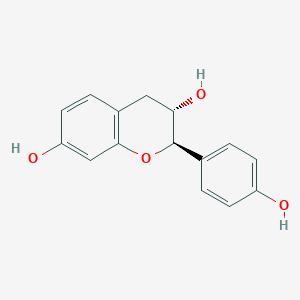
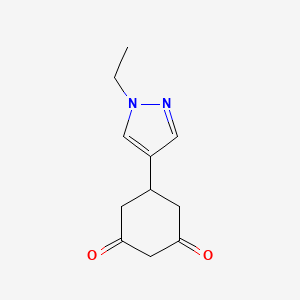
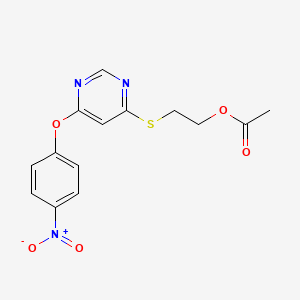
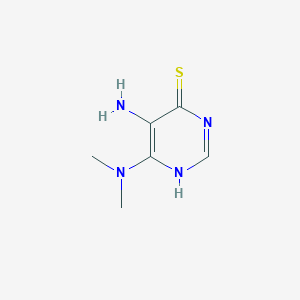
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B15215420.png)


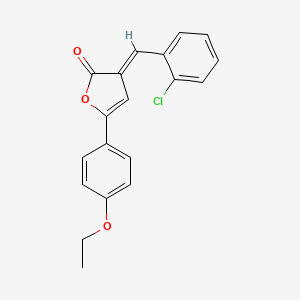
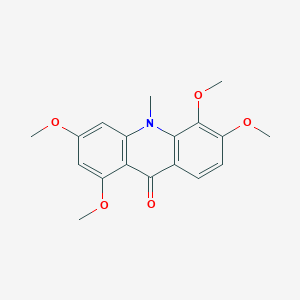
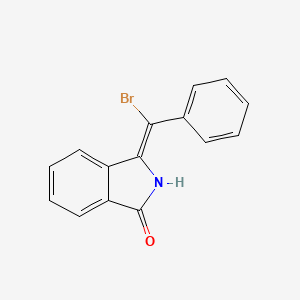
![2-[4-(1-Butyl-1H-indol-2-yl)phenyl]ethan-1-ol](/img/structure/B15215458.png)

![5-Butoxy-2-[(2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B15215486.png)
